The compound 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone represents a class of organic molecules with potential applications in various fields due to its unique chemical structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related functional groups and their potential applications. For instance, the study of molecular structures, vibrational frequencies, and molecular docking of related compounds can shed light on the properties and applications of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone.
The molecular docking study of related compounds suggests potential inhibitory activity against therapeutic targets. For instance, the compound from the first paper exhibits potential as an anti-neoplastic agent1. This implies that 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone could also be explored for its pharmaceutical applications, particularly in the development of anticancer drugs.
The first hyperpolarizability of a compound is a measure of its nonlinear optical properties. The first paper reports the calculation of first hyperpolarizability, indicating the role of the compound in nonlinear optics1. This suggests that 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone could be of interest for the development of optical materials.
The third paper discusses the formation of two-dimensional (2-D) and three-dimensional (3-D) supramolecular frameworks through hydrogen bonding and π-π stacking interactions3. This indicates that compounds with similar structures can self-assemble into higher-order structures, which is a valuable property in the field of supramolecular chemistry. The ability to form such ordered structures could make 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone a candidate for the design of new materials with specific properties.
Leukotriene receptor antagonists are important in the treatment of asthma. The second paper describes the synthesis and evaluation of acetophenone derivatives as antagonists of leukotriene D42. Although 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is not a leukotriene receptor antagonist, the approach used in the synthesis and evaluation of these compounds could be relevant for the development of new treatments for asthma and other inflammatory diseases.
The mechanism of action for compounds similar to 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone can be inferred from molecular docking studies and analysis of molecular electrostatic potential (MEP). For example, the MEP analysis of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone indicates that the negative charge is localized over the C=O group, suggesting a site for potential biological interaction1. Similarly, molecular docking studies can predict inhibitory activity against specific proteins, as seen with the compound's potential as an anti-neoplastic agent1. These insights can be extrapolated to understand how 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone might interact with biological targets.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7